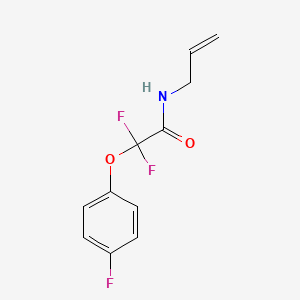

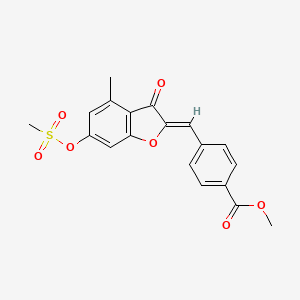

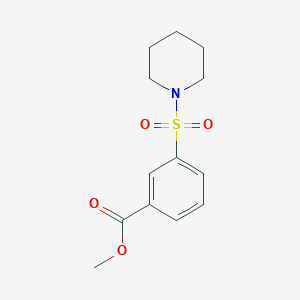

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorinating Agents and Fluorination Techniques

Research has developed various fluorinating agents and techniques, which are essential for introducing fluorine atoms into organic molecules, potentially relevant for modifying or synthesizing compounds like N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] is highlighted as a new site-selective electrophilic fluorinating agent, demonstrating the importance of precise fluorination in chemical synthesis (Banks et al., 1996).

Photoreactivity and Solvent Effects

The photoreactivity of flutamide, a compound structurally distinct but relevant in the context of understanding the behavior of fluorinated compounds under light exposure, was studied in different solvents, revealing varied photoreactions. This research indicates the significance of solvent effects on the stability and reactivity of fluorinated pharmaceuticals, which could be extrapolated to the handling and application of this compound (Watanabe et al., 2015).

Synthesis of Fluorinated Derivatives

Studies on the synthesis of fluorinated glutamic acid derivatives via vinylalumination of fluorinated aldehydes show the broad applicability of fluorinated compounds in medicinal chemistry and drug development. This research underscores the methodologies that could be applied to synthesize and modify compounds like this compound to enhance their biological activity or pharmacokinetic properties (Ramachandran et al., 2007).

Transition Metal Catalysis in Fluorination

The review on transition metal-catalyzed transformations using fluorinating reagents discusses the critical role of catalysis in the development of fluorine-containing pharmaceuticals and agrochemicals. Such methodologies could be relevant for the efficient synthesis or functionalization of this compound, enhancing its potential applications in various fields (Hollingworth & Gouverneur, 2012).

Herbicidal Activity of Fluorinated Compounds

Research into the herbicidal activity of novel fluorinated compounds provides insight into the potential agricultural applications of such molecules. This could suggest areas of research for this compound in developing new agrochemicals with enhanced activity and selectivity (Wu et al., 2011).

Propriétés

IUPAC Name |

2,2-difluoro-2-(4-fluorophenoxy)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOBKHDGEXFVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(OC1=CC=C(C=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2549067.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)